molecular formula C17H12ClF2NO3S B10967840 3-chloro-4-(difluoromethoxy)-N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide

3-chloro-4-(difluoromethoxy)-N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide

Cat. No.: B10967840
M. Wt: 383.8 g/mol
InChI Key: ZUROSAIJOOLMFP-UHFFFAOYSA-N
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Description

3-chloro-4-(difluoromethoxy)-N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide is a complex organic compound with a unique structure that includes a benzothiophene core, chloro, difluoromethoxy, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-(difluoromethoxy)-N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the Chloro and Difluoromethoxy Groups: These groups are introduced through halogenation and methoxylation reactions, respectively.

    Coupling with 2-Methoxyphenyl Group: This step involves coupling reactions, such as Suzuki or Stille coupling, to attach the 2-methoxyphenyl group to the benzothiophene core.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-(difluoromethoxy)-N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.

    Substitution: The chloro and difluoromethoxy groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

3-chloro-4-(difluoromethoxy)-N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-4-(difluoromethoxy)-N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-(methoxy)-N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide
  • 3-chloro-4-(difluoromethoxy)-N-(2-hydroxyphenyl)-1-benzothiophene-2-carboxamide
  • 3-chloro-4-(difluoromethoxy)-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide

Uniqueness

The presence of both chloro and difluoromethoxy groups in 3-chloro-4-(difluoromethoxy)-N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide makes it unique compared to similar compounds. These groups can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H12ClF2NO3S

Molecular Weight

383.8 g/mol

IUPAC Name

3-chloro-4-(difluoromethoxy)-N-(2-methoxyphenyl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C17H12ClF2NO3S/c1-23-10-6-3-2-5-9(10)21-16(22)15-14(18)13-11(24-17(19)20)7-4-8-12(13)25-15/h2-8,17H,1H3,(H,21,22)

InChI Key

ZUROSAIJOOLMFP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=C(C3=C(C=CC=C3S2)OC(F)F)Cl

Origin of Product

United States

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